molecular formula C17H21Cl2N3O2S B4152824 4-(2,4-dichlorophenoxy)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide

4-(2,4-dichlorophenoxy)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B4152824
M. Wt: 402.3 g/mol
InChI Key: IHVWZYOKLVDBGF-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide is a synthetic organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a dichlorophenoxy group, a thiadiazole ring, and a butanamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with butanoic acid to form 4-(2,4-dichlorophenoxy)butanoic acid . This intermediate is then reacted with thionyl chloride to produce the corresponding acid chloride, which is subsequently reacted with 5-(1-methylbutyl)-1,3,4-thiadiazol-2-amine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, dehydration, and distillation to isolate and purify the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. In plants, it mimics natural auxins, leading to uncontrolled growth and eventual plant death . In other biological systems, it may interact with enzymes and receptors, disrupting normal cellular functions and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-dichlorophenoxy)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide stands out due to its unique combination of a dichlorophenoxy group and a thiadiazole ring, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound in various applications .

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2N3O2S/c1-3-5-11(2)16-21-22-17(25-16)20-15(23)6-4-9-24-14-8-7-12(18)10-13(14)19/h7-8,10-11H,3-6,9H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVWZYOKLVDBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=NN=C(S1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2,4-dichlorophenoxy)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide
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4-(2,4-dichlorophenoxy)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide
Reactant of Route 3
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4-(2,4-dichlorophenoxy)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide
Reactant of Route 4
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4-(2,4-dichlorophenoxy)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide
Reactant of Route 5
Reactant of Route 5
4-(2,4-dichlorophenoxy)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide
Reactant of Route 6
Reactant of Route 6
4-(2,4-dichlorophenoxy)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide

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